molecular formula C15H13N3OS B11195291 N-[4-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide

N-[4-(1H-imidazol-1-yl)benzyl]thiophene-2-carboxamide

Cat. No.: B11195291
M. Wt: 283.4 g/mol
InChI Key: WOUISROHJRMYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide is a compound that features an imidazole ring, a phenyl group, and a thiophene carboxamide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties . Thiophene is a sulfur-containing heterocycle that is often found in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(1H-imidazol-1-yl)phenyl]methyl}thiophene-2-carboxamide is unique due to its specific combination of an imidazole ring, a phenyl group, and a thiophene carboxamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H13N3OS/c19-15(14-2-1-9-20-14)17-10-12-3-5-13(6-4-12)18-8-7-16-11-18/h1-9,11H,10H2,(H,17,19)

InChI Key

WOUISROHJRMYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.